2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol
Description
2-[3-Bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol is a brominated 1,2,4-triazole derivative featuring a dimethylamino group at position 5 and an ethanol substituent at position 1 of the triazole ring. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The ethanol moiety may facilitate hydrogen bonding, influencing crystallinity and intermolecular interactions .
Properties
Molecular Formula |
C6H11BrN4O |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
2-[3-bromo-5-(dimethylamino)-1,2,4-triazol-1-yl]ethanol |
InChI |
InChI=1S/C6H11BrN4O/c1-10(2)6-8-5(7)9-11(6)3-4-12/h12H,3-4H2,1-2H3 |
InChI Key |
XBASMMXKEKPILR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NN1CCO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol typically involves the reaction of 3-bromo-5-(dimethylamino)-1H-1,2,4-triazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-bromo-5-(dimethylamino)-1H-1,2,4-triazole} + \text{ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromo and dimethylamino groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol, a comparison with structurally analogous compounds is provided below:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
Key Observations
In contrast, fluorine substituents (e.g., in [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol) enhance metabolic stability but reduce electrophilic reactivity . Thiol-containing derivatives (e.g., the (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanol) exhibit redox activity, which is absent in the dimethylamino- and ethanol-substituted target compound .
Biological Activity: The antimicrobial activity of 1,2,4-triazoles is strongly influenced by substituent electronegativity. For example, the 2,4-difluorophenyl group in 2-bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone enhances membrane penetration, whereas the ethanol group in the target compound may limit lipophilicity . Dimethylamino groups (as in the target compound) are associated with improved solubility in polar solvents, which could optimize bioavailability compared to purely aromatic analogs .
Biological Activity
2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol is a compound that belongs to the class of triazole derivatives, which are recognized for their diverse biological activities. This compound features a unique structural configuration that includes a triazole ring, a bromine atom, and a dimethylamino group, contributing to its potential applications in medicinal chemistry and agriculture. The biological activity of this compound has been investigated primarily for its antifungal and anticancer properties.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 229.06 g/mol. The presence of functional groups such as the hydroxyl group from the ethanol moiety and the dimethylamino group enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₉BrN₄O |
| Molecular Weight | 229.06 g/mol |
| Solubility | Soluble in polar solvents |
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. It has been shown to inhibit the growth of various fungal pathogens by disrupting cell wall synthesis or compromising membrane integrity. The mechanism of action likely involves interference with the biosynthesis pathways critical for fungal survival.
Case Study:
In a study evaluating its antifungal efficacy, the compound was tested against common fungal strains such as Candida albicans and Aspergillus niger. Results demonstrated that it effectively reduced fungal growth with an IC50 value in the low micromolar range, suggesting strong antifungal potential .
Anticancer Activity
The anticancer properties of triazole derivatives have garnered attention due to their ability to inhibit tumor cell proliferation. Preliminary studies on this compound indicated promising results against cancer cell lines.
Research Findings:
In vitro assays conducted on A549 (lung cancer) and HeLa (cervical cancer) cell lines revealed that this compound inhibited cell viability significantly. The IC50 values were calculated using the MTT assay protocol, showing effective cytotoxicity comparable to standard chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition: The triazole ring can interact with specific enzymes or receptors involved in critical cellular processes.
- Membrane Disruption: The compound may compromise cellular membranes leading to increased permeability and eventual cell death.
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, it is useful to compare it with other triazole derivatives.
| Compound | Antifungal Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective against C. albicans and A. niger |
| 3-amino-5-(dimethylamino)-1H-1,2,4-triazole | Moderate | Low | Primarily studied for antibacterial properties |
| 3-bromo-5-methyl-1H-1,2,4-triazole | Low | High | Known for herbicidal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
